molecular formula C8H9BrO2 B1444677 4-Bromo-3-(hydroxymethyl)-2-methylphenol CAS No. 1255206-72-4

4-Bromo-3-(hydroxymethyl)-2-methylphenol

Cat. No.: B1444677
CAS No.: 1255206-72-4
M. Wt: 217.06 g/mol
InChI Key: PCIBNCRQRIUZMN-UHFFFAOYSA-N
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Description

4-Bromo-3-(hydroxymethyl)-2-methylphenol is an organic compound characterized by a bromine atom, a hydroxymethyl group, and a methyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(hydroxymethyl)-2-methylphenol typically involves the bromination of 3-(hydroxymethyl)-2-methylphenol. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the phenol ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, reaction time, and reagent addition. The process is designed to maximize yield and purity while minimizing by-products and waste.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-(hydroxymethyl)-2-methylphenol.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products:

    Oxidation: 4-Bromo-3-(formyl)-2-methylphenol or 4-Bromo-3-(carboxyl)-2-methylphenol.

    Reduction: 3-(Hydroxymethyl)-2-methylphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Bromo-3-(hydroxymethyl)-2-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(hydroxymethyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxymethyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3-(Hydroxymethyl)-2-methylphenol: Lacks the bromine atom, resulting in different reactivity and applications.

    4-Bromo-2-methylphenol:

    4-Bromo-3-methylphenol: Similar structure but without the hydroxymethyl group, leading to different chemical behavior.

Uniqueness: 4-Bromo-3-(hydroxymethyl)-2-methylphenol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the phenol ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

4-bromo-3-(hydroxymethyl)-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-5-6(4-10)7(9)2-3-8(5)11/h2-3,10-11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIBNCRQRIUZMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1CO)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Hydroxymethyl-2-methyl phenol (113.9 g, 824.0 mmol) was dissolved in a mixture of acetonitrile (850 mL) and trifluoroacetic acid (750.0 mL, 9,735 mmol) in a 3-neck 5-L flask under nitrogen. The reaction mixture was cooled to −33° C. N-bromosuccinimide (141 g, 791 mmol) was added over 15 minutes, with the temperature during addition in the range of −35 to −33° C. The reaction mixture was allowed to stir for an additional 15 minutes during which time the temperature decreased to −40° C. The cooling bath was removed, and potassium carbonate (741.0 g, 5,358 mmol) diluted with water to a total of 1.0 L was added. Off-gassing was observed, and the temperature increased to 25° C. MTBE (1.5 L) was added, and the reaction mixture was transferred to a separatory funnel. The layers were separated. The aqueous layer was diluted with water (500 mL) and extracted with MTBE (1 L)+EtOAc (500 mL), and then MTBE (500 mL)+EtOAc (250 mL). The combined organic layers were washed with water (240 mL) and dried over sodium sulfate. The sodium sulfate was removed by filtration, washed with additional MTBE and concentrated under reduced pressure. MTBE (684 mL, 2 volumes) was added, and the suspension was heated to 40° C. to produce a homogeneous solution. The solution was allowed to cool to room temperature. Six volumes of heptane were added, and the suspension was stirred overnight. The suspension was filtered, and the crystals were washed with 4:1 heptane: MTBE (500 mL), followed by heptane (500 mL). The solid was dried under vacuum, providing 4-bromo-3-hydroxymethyl-2-methyl phenol.
Quantity
113.9 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
[Compound]
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
Quantity
141 g
Type
reactant
Reaction Step Two
Quantity
741 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Three
Quantity
0 (± 1) mol
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solvent
Reaction Step Four
Name
Quantity
1.5 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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